molecular formula C15H29O5- B12793541 1-Hydroxypropan-2-olate;3-oxododecanoic acid CAS No. 91052-70-9

1-Hydroxypropan-2-olate;3-oxododecanoic acid

Cat. No.: B12793541
CAS No.: 91052-70-9
M. Wt: 289.39 g/mol
InChI Key: BJZAPYXFEXWQQS-UHFFFAOYSA-N
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Description

Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates is a compound derived from the hydrogenation of palm oil mono- and diglycerides, featuring a 3-oxododecanoate functional group. This compound is typically a white to yellowish powder, soluble in organic solvents such as ether and methanol. It is known for its stability and preservative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates generally involves two main steps:

    Hydrogenation of Palm Oil: Palm oil is subjected to hydrogenation, a process where hydrogen gas is used to saturate the carbon-carbon double bonds in the fatty acids, converting them into single bonds. This reaction typically occurs under high pressure and temperature in the presence of a catalyst such as nickel.

    Esterification with 3-Oxododecanoic Acid: The hydrogenated palm oil mono- and diglycerides are then reacted with 3-oxododecanoic acid in an esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The hydrogenation process is carried out in large reactors, and the esterification is performed in industrial esterification units. The final product is then purified and dried to obtain the desired powder form .

Chemical Reactions Analysis

Types of Reactions

Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipase enzymes, leading to the release of 3-oxododecanoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycerides, palm-oil mono- and di-, hydrogenated, 3-oxododecanoates is unique due to its specific functional group (3-oxododecanoate) and its derivation from palm oil. This gives it distinct properties such as enhanced stability and preservative capabilities compared to other similar compounds .

Properties

CAS No.

91052-70-9

Molecular Formula

C15H29O5-

Molecular Weight

289.39 g/mol

IUPAC Name

1-hydroxypropan-2-olate;3-oxododecanoic acid

InChI

InChI=1S/C12H22O3.C3H7O2/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;1-3(5)2-4/h2-10H2,1H3,(H,14,15);3-4H,2H2,1H3/q;-1

InChI Key

BJZAPYXFEXWQQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)O.CC(CO)[O-]

physical_description

solid fatty flakes with essentially no odour

solubility

insoluble in water;  soluble in oils

Origin of Product

United States

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